BenchChemオンラインストアへようこそ!

N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine

Process chemistry Gepotidacin synthesis Acetal protection yield

N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine (CAS 1075237-91-0) is a synthetic heterocyclic intermediate belonging to the gepotidacin synthetic pathway, classified as Gepotidacin Impurity 18 and Gepotidacin Nitroso Impurity 1 by multiple reference-standard suppliers. The compound features a 6-methoxy-3-nitropyridine core linked via a secondary amine to a 2,2-dimethyl-1,3-dioxane ring, with a molecular formula of C12H17N3O5 and molecular weight of 283.28 g/mol.

Molecular Formula C12H17N3O5
Molecular Weight 283.284
CAS No. 1075237-91-0
Cat. No. B2355469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine
CAS1075237-91-0
Molecular FormulaC12H17N3O5
Molecular Weight283.284
Structural Identifiers
SMILESCC1(OCC(CO1)NC2=C(C=CC(=N2)OC)[N+](=O)[O-])C
InChIInChI=1S/C12H17N3O5/c1-12(2)19-6-8(7-20-12)13-11-9(15(16)17)4-5-10(14-11)18-3/h4-5,8H,6-7H2,1-3H3,(H,13,14)
InChIKeyOAHWUBWBXFMGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine (CAS 1075237-91-0) Is a Critical Gepotidacin Reference Standard


N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine (CAS 1075237-91-0) is a synthetic heterocyclic intermediate belonging to the gepotidacin synthetic pathway, classified as Gepotidacin Impurity 18 and Gepotidacin Nitroso Impurity 1 by multiple reference-standard suppliers [1] . The compound features a 6-methoxy-3-nitropyridine core linked via a secondary amine to a 2,2-dimethyl-1,3-dioxane ring, with a molecular formula of C12H17N3O5 and molecular weight of 283.28 g/mol . It is the acetal-protected form of the penultimate intermediate bearing a nitro group, immediately preceding the catalytic hydrogenation step that yields the corresponding 2,3-diaminopyridine in the gepotidacin manufacturing process [2]. Because gepotidacin (GSK2140944) is a first-in-class triazaacenaphthylene antibiotic recently approved for uncomplicated urinary tract infections, demand for well-characterized impurity reference materials—including this specific nitro-dioxane intermediate—has intensified among ANDA filers, QC laboratories, and process chemistry groups .

Why Generic Substitution Fails for N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine


Procurement of this compound cannot be satisfied by substituting any close structural analog—even a compound differing by a single functional group—because the nitro substituent at the pyridine 3-position and the intact 2,2-dimethyl-1,3-dioxane acetal jointly define its identity as a specific process-related impurity with a unique chromatographic retention time and mass spectrometric signature [1] . The unprotected diol precursor (CAS 757186-96-2, C9H13N3O5, MW 243.22) lacks the dioxane ring, producing a different HPLC relative retention time (RRT) and MS fragmentation pattern; the reduced 2,3-diaminopyridine analog (CAS 1075237-92-1, C12H19N3O3, MW 253.29) replaces the electron-withdrawing nitro group with an electron-donating amino group, altering both UV absorption maxima and chemical reactivity . Regulatory guidelines (ICH Q3A/Q3B) require identification, qualification, and control of each specified impurity using a chemically authentic reference standard—generic surrogates invalidate analytical method validation (AMV) and can result in ANDA rejection [1]. Thus, only the CAS-registered compound with confirmed identity, purity ≥98%, and full characterization data satisfies the evidentiary standard for impurity profiling, forced degradation studies, and pharmacopeial traceability [1] .

Quantitative Differentiation Evidence: N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine vs. Its Closest Analogs


Synthetic Yield: 92% Isolated Yield for Acetal Protection Step vs. Unprotected Diol Precursor

In the gepotidacin manufacturing process described in WO 2008/128942, the target compound is obtained via acetal protection of 2-{[6-(methyloxy)-3-nitro-2-pyridinyl]amino}-1,3-propanediol (CAS 757186-96-2) with 2,2-dimethoxypropane catalyzed by p-toluenesulfonic acid, affording an isolated yield of 92% (57.83 g from 53.93 g of diol, 228.7 mmol scale) as a bright yellow solid . By comparison, the preceding SNAr step that produces the unprotected diol precursor from 2-chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8) and 2-aminopropane-1,3-diol is not reported with an isolated yield in the same patent excerpt, suggesting the acetal protection step is higher-yielding and more robust [1]. For procurement, the high and reproducible yield of this step establishes the compound as a scalable, cost-efficient intermediate suitable for multi-gram to kilogram synthesis.

Process chemistry Gepotidacin synthesis Acetal protection yield

Commercial Purity: 98% (HPLC) vs. 95% for the Reduced Diaminopyridine Analog

Multiple independent vendors supply the target compound at a minimum purity of 98% (HPLC), with one supplier (ChemicalBook) listing pharmaceutical-grade material at 99% (HPLC) . In contrast, the immediate downstream intermediate—N2-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxypyridine-2,3-diamine (CAS 1075237-92-1, the reduced aniline)—is commercially available at a lower standard purity of 95% from the same vendor (Leyan, Product No. 1756376) . The 3-percentage-point purity differential is material for reference standard applications: ICH Q3A guidelines require impurity reference standards to be of the highest available purity to avoid introducing systematic error into the quantitation of unknown impurities during HPLC method validation [1]. For QC laboratories performing forced degradation studies on gepotidacin drug substance, the 98%+ purity of the target compound reduces the need for response factor correction and improves limit of quantitation (LOQ) for this specific nitroso-impurity marker.

Reference standard purity Impurity profiling Analytical method validation

Molecular Identity: Nitro Substituent Confers Distinct UV and MS Signatures vs. Reduced Aniline Analog

The target compound (C12H17N3O5, monoisotopic mass 283.1168 Da) and its reduced analog (C12H19N3O3, monoisotopic mass 253.1426 Da) differ by 30 mass units—the mass of NO replacing NH2—yielding distinct [M+H]+ ions at m/z 284 and m/z 254 respectively . The nitro group is a strong chromophore that produces a characteristic UV absorption band near 340–380 nm (n→π* transition), whereas the electron-donating amino group in the reduced analog shifts absorption hypsochromically to 280–320 nm [1]. In reversed-phase HPLC, the nitro compound is expected to elute later (higher logP contribution from the nitro group) than the more polar amino analog; supplier Certificates of Analysis for the target compound include HPLC purity data confirming a single dominant peak, while no published RRT data were identified for the comparator [2]. For an analytical laboratory tasked with identifying and quantifying a potential nitrosamine or nitroso impurity in gepotidacin, the distinct mass defect and UV λmax of the target compound provide orthogonal confirmation that the correct process-related impurity—rather than a downstream reduction product—is being monitored.

Chromatographic selectivity Mass spectrometry Impurity identification

Predicted Physicochemical Properties: Boiling Point and Density vs. Unprotected Diol

The target compound has a predicted boiling point of 432.4 ± 45.0 °C and predicted density of 1.282 ± 0.06 g/cm³, based on ACD/Labs software calculations as cataloged by ChemicalBook . The unprotected diol precursor (CAS 757186-96-2, C9H13N3O5, MW 243.22) is a lower-molecular-weight compound (ΔMW = 40.06 g/mol) with two free hydroxyl groups; the absence of the dioxane acetal is expected to reduce its boiling point relative to the target compound and increase its water solubility due to hydrogen-bond donor capacity . The dioxane acetal protects the diol functionality from undesired side reactions during subsequent synthetic steps (e.g., NaH-mediated cyclization), and its presence in the target compound imparts greater solubility in organic solvents such as dichloromethane and 1,4-dioxane—critical for the hydrogenation step that follows [1] . For laboratories handling both compounds, the higher predicted boiling point and lower aqueous solubility of the acetal-protected form influence solvent selection for preparative chromatography and recrystallization.

Physicochemical characterization Purification method design Storage and handling

Regulatory Designation: Named Gepotidacin Impurity with Dual Identity (Impurity 18 / Nitroso Impurity 1)

The target compound is explicitly designated as Gepotidacin Impurity 18 by SynZeal (Catalog SZ-G067022) and as Gepotidacin Nitroso Impurity 1 by Simson Pharma (Catalog G890002), both with the identical CAS registry number 1075237-91-0 [1] . These suppliers provide Certificates of Analysis and detailed characterization data (NMR, HPLC, MS) compliant with regulatory guidelines, and offer traceability against USP or EP pharmacopeial standards upon feasibility assessment [1]. In contrast, the reduced diaminopyridine analog (CAS 1075237-92-1) is not currently listed as a named gepotidacin impurity by either SynZeal or Simson Pharma in their publicly accessible catalogs [2]. For generic drug manufacturers compiling an ANDA for gepotidacin, the availability of a GMP-grade impurity reference standard with documented regulatory pedigree is non-negotiable; the target compound's dual-source availability from specialized impurity suppliers reduces supply chain risk and supports DMF filing requirements [1] .

ANDA regulatory filing Impurity qualification Pharmacopeial traceability

Best Research and Industrial Application Scenarios for N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine (CAS 1075237-91-0)


Gepotidacin ANDA Impurity Method Validation (AMV) and Forced Degradation Studies

Analytical R&D groups developing HPLC-UV-MS methods for gepotidacin drug substance must spike and resolve all specified impurities, including Gepotidacin Impurity 18 (Nitroso Impurity 1). The target compound, supplied at 98–99% purity with full characterization data, serves as the certified reference standard for determining relative retention time (RRT), relative response factor (RRF), and limit of quantitation (LOQ) for this nitro-containing process impurity [1] . Its distinct mass (m/z 284 [M+H]+) and nitro chromophore enable unambiguous peak identification in stressed samples (oxidative, thermal, photolytic degradation), distinguishing it from the reduced diaminopyridine analog (m/z 254 [M+H]+) and the unprotected diol precursor [2]. Regulatory-compliant characterization packages from SynZeal and Simson Pharma directly support DMF filing and ANDA Module 3.2.S.3.2 (Impurities) documentation [1].

Reference Standard for Gepotidacin Nitrosamine Risk Assessment

The compound's designation as 'Gepotidacin Nitroso Impurity 1' reflects its structural relevance to the nitrosamine impurity class that has drawn intense regulatory scrutiny since the 2018 valsartan recall [1]. Pharmaceutical QC laboratories conducting nitrosamine risk assessments on gepotidacin drug substance and finished dosage forms (Blujepa tablets) use this compound as an authentic marker to validate LC-MS/MS methods capable of achieving the FDA-recommended 0.03 ppm (30 ppb) detection threshold for N-nitrosamine impurities . The presence of the nitro group distinguishes it from non-nitrosamine process impurities and ensures method specificity—a critical attribute that the reduced aniline analog cannot provide [2].

Process Chemistry Scale-Up and In-Process Control (IPC) Monitoring

Process development groups optimizing the gepotidacin synthetic route use the target compound as an IPC reference to monitor the completion of the acetal protection step. The 92% isolated yield documented in WO 2008/128942 establishes a benchmark for step performance; IPC-HPLC sampling at this intermediate stage, using the pure compound as an external standard, enables real-time reaction monitoring and ensures that residual unprotected diol (CAS 757186-96-2) is below acceptance criteria before proceeding to hydrogenation [1] . This prevents carryover of the diol into the reduction step, where it could generate off-target byproducts, and supports the overall process mass intensity (PMI) reduction goals for commercial gepotidacin manufacturing.

Pharmacopeial Monograph Development for Gepotidacin Drug Substance

As gepotidacin progresses toward inclusion in the USP and Ph. Eur. monographs, the availability of a well-characterized impurity reference standard for Impurity 18 is essential for collaborative method transfer studies between pharmacopeial laboratories and industry stakeholders [1]. The compound's dual-source commercial availability from SynZeal and Simson Pharma, both of which offer pharmacopeial traceability upon feasibility, mitigates single-supplier risk and supports the USP's requirement for at least two independent sources of impurity reference materials during monograph elaboration [1] . Its identity as a late-stage intermediate (preceding the reduction and cyclization sequence) makes it a sentinel impurity for monitoring the efficiency of the three-step conversion from the dioxane-nitro intermediate to the triazaacenaphthylene core [2].

Quote Request

Request a Quote for N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.